(2-Cyclobutylthiazol-5-yl)methanol
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Overview
Description
(2-Cyclobutylthiazol-5-yl)methanol is a chemical compound with the molecular formula C8H11NOS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a thiazole ring substituted with a cyclobutyl group and a methanol group, making it a unique structure with potential for various applications.
Preparation Methods
The synthesis of (2-Cyclobutylthiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
(2-Cyclobutylthiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2-Cyclobutylthiazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Cyclobutylthiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions that can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
(2-Cyclobutylthiazol-5-yl)methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
(2-cyclobutyl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4,6,10H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHLVSDVKMLNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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